molecular formula C7H4F3NO3 B565487 4-(Trifluoromethoxy)nitrobenzene-15N CAS No. 1246818-41-6

4-(Trifluoromethoxy)nitrobenzene-15N

Cat. No. B565487
Key on ui cas rn: 1246818-41-6
M. Wt: 208.101
InChI Key: UBEIKVUMDBCCRW-KHWBWMQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127365

Procedure details

4-Trifluoromethoxynitrobenzene (4.1 g) was suspended in water (16 ml) and concentrated sulfuric acid (16 ml) and warmed to 80° C. with stirring. Potassium bromate (3.7 g) was added portionwise over 3 hours. The resulting mixture was heated at 80° C. for a further 2 hours, cooled to room temperature and poured onto ice (100 g). The mixture was extracted with ethyl acetate, dried (MgSO4), filtered, and the solvent removed in vacuo. The recovered solid (1.0 g) was taken up in acetic acid (2.5 ml) and water (10 ml) and iron powder (2.0 g) added. The resulting mixture was warmed to reflux for 2 hours, cooled to room temperature and filtered through Celite™. The filtrate was extracted with ethyl acetate, the organic layers separated, dried (MgSO4), filtered and the solvent removed in vacuo. Chromatography on silica gel (ethyl acetate:hexane 1:3) afforded the title compound as a yellow oil. 1H NMR (CDCl3) δ6.57 (1H, dd), 6.9 (1H, d), 7.06 (1H, dd).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][CH:5]=1.S(=O)(=O)(O)O.[Br:20]([O-])(=O)=O.[K+]>O>[Br:20][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:4]=1[O:3][C:2]([F:14])([F:13])[F:1])[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
water (10 ml) and iron powder (2.0 g) added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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